1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol
Description
1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol (CAS: 88462-65-1) is a fluorinated organic compound with the molecular formula C₁₁H₉F₃O₂ and a molecular weight of 230.19 g/mol . Its structure comprises a phenoxy ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a but-3-en-2-ol side chain containing a hydroxyl (-OH) group and a double bond (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the unsaturated alcohol moiety contributes to reactivity in chemical syntheses . This compound is widely used as an intermediate in pharmaceutical and agrochemical research due to its unique physicochemical properties .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-9(15)7-16-10-5-3-4-8(6-10)11(12,13)14/h2-6,9,15H,1,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIFIIPOJAFVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(COC1=CC=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol typically involves the reaction of 3-(trifluoromethyl)phenol with but-3-en-2-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-one.
Reduction: 1-(3-(Trifluoromethyl)phenoxy)butan-2-ol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethyl Position: The meta-substituted trifluoromethyl group on the phenoxy ring in the target compound improves steric and electronic interactions compared to para-substituted analogs (e.g., 3-[4-(Trifluoromethyl)phenyl]prop-2-en-1-ol), enhancing binding to biological targets .
- Functional Groups : The secondary alcohol in the target compound offers higher metabolic stability than primary alcohols (e.g., 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol) and greater synthetic versatility than ketones (e.g., 1-(3-Trifluoromethylphenyl)-propan-2-one) .
Physicochemical Properties
- Lipophilicity: The trifluoromethylphenoxy group increases logP values (~2.8) compared to non-fluorinated analogs, improving membrane permeability .
- Thermal Stability : The compound’s melting point (92–94°C) is higher than that of analogs with methyl or fluoro substituents, attributed to stronger intermolecular interactions .
Biological Activity
1-(3-(Trifluoromethyl)phenoxy)but-3-en-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of a trifluoromethyl-substituted phenol with a suitable alkene precursor. The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective in various biological assays.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines by targeting critical cellular pathways, such as the PI3K/Akt/mTOR signaling pathway. For instance, flavonoids with trifluoromethyl groups have been reported to inhibit key kinases involved in tumorigenesis, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Research indicates that compounds containing phenoxy and trifluoromethyl moieties exhibit antimicrobial properties. Studies on related compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Antiviral Activity
The antiviral potential of trifluoromethyl-containing compounds has been documented, particularly in relation to their ability to inhibit viral replication. For example, trifluorothymidine (a related compound) has been used in treating herpes simplex virus infections through mechanisms that include incorporation into viral DNA, thus halting replication . This suggests that this compound could be explored for similar antiviral applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with trifluoromethyl groups often act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis through increased reactive oxygen species (ROS) production .
Case Studies
- Anticancer Research : A study evaluated the cytotoxic effects of various flavonoids on human cancer cell lines. The results indicated that the presence of a trifluoromethyl group significantly enhanced the anticancer activity compared to non-fluorinated analogs .
- Antimicrobial Efficacy : A comparative study on phenoxy-substituted compounds revealed that those with a trifluoromethyl group exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli than their non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
